molecular formula C15H14O4 B14654603 7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one CAS No. 41514-65-2

7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one

Cat. No.: B14654603
CAS No.: 41514-65-2
M. Wt: 258.27 g/mol
InChI Key: HWNGUFFTLMHXOE-UHFFFAOYSA-N
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Description

7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.

    Biology: The compound’s antioxidant properties make it a subject of interest in studies on cellular protection and aging.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of natural health products and dietary supplements.

Mechanism of Action

The mechanism of action of 7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methoxy and enoyl groups contribute to its enhanced antioxidant and therapeutic potential compared to other flavonoids .

Properties

CAS No.

41514-65-2

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

7-methoxy-8-(3-methylbut-2-enoyl)chromen-2-one

InChI

InChI=1S/C15H14O4/c1-9(2)8-11(16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-8H,1-3H3

InChI Key

HWNGUFFTLMHXOE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C

Origin of Product

United States

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